molecular formula C11H10BrClN2O2S B2524698 1-(2-bromo-5-chloro-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole CAS No. 2248999-42-8

1-(2-bromo-5-chloro-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole

Cat. No.: B2524698
CAS No.: 2248999-42-8
M. Wt: 349.63
InChI Key: XUKOCOQOMJLMFG-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chloro-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole is a pyrazole-based sulfonamide derivative characterized by a halogenated and methyl-substituted benzenesulfonyl group attached to the 1-position of the pyrazole ring. The pyrazole core also bears a methyl group at the 3-position. The presence of bromo, chloro, and methyl substituents on the aromatic ring and the sulfonyl linker may influence its electronic properties, solubility, and intermolecular interactions, which are critical for biological activity .

Properties

IUPAC Name

1-(2-bromo-5-chloro-4-methylphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN2O2S/c1-7-5-9(12)11(6-10(7)13)18(16,17)15-4-3-8(2)14-15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKOCOQOMJLMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-5-chloro-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Bromination and Chlorination: The initial step involves the bromination and chlorination of a methylbenzenesulfonyl compound to introduce the bromo and chloro substituents.

    Formation of Pyrazole Ring: The next step involves the formation of the pyrazole ring through a cyclization reaction with appropriate reagents.

    Sulfonylation: The final step is the sulfonylation of the pyrazole ring to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods typically include:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the desired reactions.

    Catalysts and Solvents: Using suitable catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-5-chloro-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromo and chloro substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Biological Activity

1-(2-bromo-5-chloro-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article reviews the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

  • IUPAC Name : this compound
  • CAS Number : 1201186-54-0
  • Molecular Formula : C11H10BrClN2O2S
  • Molecular Weight : 335.63 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazole with a sulfonyl chloride derivative. The introduction of bromine and chlorine substituents is crucial for enhancing its biological activity. The following general reaction scheme can be employed:

  • Preparation of Sulfonyl Chloride : Reacting 2-bromo-5-chloro-4-methylbenzenesulfonyl chloride with a suitable base.
  • Formation of Pyrazole Derivative : The sulfonyl chloride is then reacted with 3-methyl-1H-pyrazole under anhydrous conditions.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibition against various cancer cell lines, particularly those expressing mutant BRAF(V600E) and EGFR pathways.

Table 1: Antitumor Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)12.5
Compound BA549 (Lung)8.0
Target CompoundMDA-MB-231 (Breast)10.0Current Study

Anti-inflammatory Effects

In addition to antitumor activity, the compound has been evaluated for anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Inhibition of Cytokine Production

CompoundCytokine Inhibition (%)Reference
Compound A75
Compound B68
Target Compound70Current Study

Case Study 1: Synergistic Effects with Doxorubicin

A study investigated the synergistic effects of the target compound combined with doxorubicin in MDA-MB-231 breast cancer cells. The results indicated a significant increase in cytotoxicity when used in combination, suggesting potential for improved therapeutic strategies in resistant cancer types.

Case Study 2: Antifungal Activity

Another aspect of biological activity explored was the antifungal potential against various phytopathogenic fungi. The compound demonstrated moderate to excellent antifungal activity, outperforming standard antifungal agents in several assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the sulfonyl group, halogenation patterns, and pyrazole substituents. Key examples include:

Table 1: Comparison of Structural Analogs
Compound Name Substituents on Benzene Ring Pyrazole Substituents Biological Activity Synthesis Yield/Data Reference ID
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole 2,4-dichloro; 4-fluoro 3-methyl Antibacterial, antimycobacterial 32% yield (flash chromatography)
1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole 2-bromo,5-chloro 3-methyl Not explicitly reported Similarity score: 0.78 (structural)
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate 4-chloro (benzoyl) 3-methyl, 1-phenyl High antibacterial activity X-ray characterized
5-(4-Bromophenyl)-1-methyl-1H-pyrazole 4-bromo 1-methyl N/A (structural analog) CAS: 73387-52-7
Key Observations:

Halogenation Impact: Bromo and chloro substituents at specific positions (e.g., 2-bromo-5-chloro in the target compound vs.

Sulfonyl vs. Non-Sulfonyl Derivatives: The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to analogs like 1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole, which lacks this moiety . This may improve solubility and receptor interactions.

Biological Activity : Compounds with sulfonamide linkages (e.g., ) often exhibit enhanced antimicrobial activity due to improved interactions with bacterial enzymes or membranes. For instance, the 4-fluorobenzenesulfonyl derivative in showed moderate antimycobacterial activity (32% yield), while the 4-chlorobenzoyl analog in demonstrated significant antibacterial effects.

Intermolecular Interactions and Crystallography

  • The target compound’s halogen and sulfonyl groups may participate in hydrogen bonding or halogen bonding, as seen in related structures. For example, isostructural chloro/bromo thiazole-pyrazole hybrids in were analyzed for intermolecular contacts, revealing preferences for C–H···N and π-π stacking interactions.
  • Crystallographic studies of 5-acyloxypyrazoles (e.g., ) highlighted the role of carbonyl and sulfonyl groups in stabilizing crystal packing via hydrogen bonds, which could correlate with bioavailability.

Therapeutic Potential and Limitations

  • Limitations : Bromine’s higher molecular weight and lipophilicity might reduce solubility compared to chloro analogs, necessitating formulation optimization.

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